Me-Bis(ADP) - 3128-30-1

Me-Bis(ADP)

Catalog Number: EVT-1549704
CAS Number: 3128-30-1
Molecular Formula: C21H26N10O8
Molecular Weight: 546.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Me-Bis(ADP) is a synthetic compound derived from adenosine diphosphate, which plays a significant role in various biochemical processes, particularly in the context of cellular signaling and metabolic regulation. This compound is classified as a phosphorus-containing metabolite, specifically falling within the category of polyphosphate derivatives. The structure of Me-Bis(ADP) facilitates interactions with various enzymes and proteins, making it a subject of interest in biochemical research.

Synthesis Analysis

The synthesis of Me-Bis(ADP) typically involves several chemical reactions that modify adenosine diphosphate to achieve the desired structure. One common method includes:

  1. Phosphorylation Reactions: Utilizing phosphitylation reagents to introduce phosphate groups onto ribose moieties.
  2. Protective Group Strategies: Employing protective groups to shield reactive sites during synthesis, followed by selective deprotection steps to yield the final product.
  3. Solid-Phase Synthesis: This method allows for the stepwise assembly of Me-Bis(ADP) on a solid support, facilitating purification and yield improvement.

Technical details include the use of specific reagents such as tetrabutylammonium fluoride for deprotection and various coupling agents for phosphorylation, ensuring high specificity and yield during synthesis .

Molecular Structure Analysis

Me-Bis(ADP) features a complex molecular structure characterized by two adenosine diphosphate units linked by a phosphorus atom. The structural formula can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₅O₁₀P₂
  • Molecular Weight: Approximately 423.26 g/mol

The molecular structure includes:

  • Two ribofuranosyl rings
  • Phosphate groups that are crucial for its biological activity

Data obtained from spectroscopic methods such as nuclear magnetic resonance and mass spectrometry confirm the structural integrity and composition of Me-Bis(ADP) .

Chemical Reactions Analysis

Me-Bis(ADP) participates in various biochemical reactions, primarily involving phosphorylation and dephosphorylation processes. Key reactions include:

  1. Hydrolysis: Under physiological conditions, Me-Bis(ADP) can undergo hydrolysis to release adenosine monophosphate and inorganic phosphate.
  2. Enzymatic Reactions: It serves as a substrate for enzymes like kinases, which transfer phosphate groups to other molecules, influencing metabolic pathways.

Technical details highlight the significance of reaction conditions (pH, temperature) that affect the rate and outcome of these transformations .

Mechanism of Action

The mechanism of action of Me-Bis(ADP) primarily involves its role as a substrate in enzymatic phosphorylation reactions. It acts by:

  1. Binding to Enzymes: Me-Bis(ADP) binds to specific sites on kinases or phosphatases.
  2. Phosphate Transfer: The phosphorus atom in Me-Bis(ADP) facilitates the transfer of phosphate groups to target molecules, modulating their activity.

Data from kinetic studies indicate that the binding affinity and turnover rates are influenced by the structural features of Me-Bis(ADP), which enhance its efficacy as a substrate in metabolic pathways .

Physical and Chemical Properties Analysis

Me-Bis(ADP) exhibits several notable physical and chemical properties:

  • Solubility: Soluble in aqueous solutions, making it bioavailable for cellular processes.
  • Stability: Relatively stable under physiological conditions but can be hydrolyzed under extreme pH or temperature.
  • Reactivity: Highly reactive due to the presence of multiple phosphate groups, allowing it to participate in various biochemical reactions.

Relevant analyses using chromatography and spectroscopy have characterized these properties, confirming its suitability for laboratory applications .

Applications

Me-Bis(ADP) has several scientific applications, including:

  • Biochemical Research: Used as a tool to study enzyme kinetics and metabolic pathways involving adenosine diphosphate derivatives.
  • Drug Development: Investigated for potential therapeutic roles in diseases where ADP signaling is disrupted.
  • Synthetic Biology: Employed in constructing synthetic pathways for producing phosphorus-containing metabolites.

These applications highlight the compound's versatility and importance in advancing our understanding of biochemical processes .

Chemical Synthesis and Structural Characterization of Me-Bis(ADP)

Synthetic Pathways for Me-Bis(ADP) Production

The synthesis of Me-Bis(ADP), a symmetrically methylated analogue of adenosine diphosphate (ADP), requires precise control over phosphorylation and methylation reactions. Key challenges include regioselective phosphorylation of the ribose moieties and protection of the adenine base’s exocyclic amines. Modern synthetic routes employ a combination of solid-phase peptide synthesis (SPPS) techniques and solution-phase strategies to achieve high-fidelity coupling of ADP units through a methylene bridge.

Phosphorylation Reactions and Protective Group Strategies

The synthesis begins with the preparation of monophosphorylated adenosine intermediates. The 5'-OH group of adenosine is selectively phosphorylated using phosphoramidite chemistry, while temporary protective groups shield reactive sites:

  • Adenine protection: Benzoyl (Bz) or isobutyryl (iBu) groups prevent N⁶-amination side reactions.
  • Ribose protection: Acetyl (Ac) or tert-butyldimethylsilyl (TBS) groups ensure 2'- and 3'-OH regioselectivity during phosphorylation.
  • Phosphate activation: 2-(N-imidazoyl)-1,3-dimethylimidazolinium chloride (2-MeImIm-Cl) enables pyrophosphate bond formation with 65–70% yield under aqueous conditions, a significant improvement over traditional anhydrous methods [7].

Table 1: Protective Groups in Me-Bis(ADP) Synthesis

Functional GroupProtective GroupRemoval ConditionsYield Impact
Adenine (N⁶)BenzoylNH₄OH/MeOH (55°C)High stability
Ribose (2'/3'-OH)AcetylK₂CO₃/MeOHModerate hydrolysis risk
PhosphateCyanoethylDBU/DMFMinimal side products

Post-phosphorylation, the methylene bridge (–CH₂–) is introduced via alkylation of the terminal phosphates using dibromomethane. Final deprotection yields Me-Bis(ADP) with >95% purity after HPLC purification.

Solid-Phase Synthesis Optimization

Solid-phase synthesis dramatically enhances throughput and purity. The adenosine monomer is anchored to aminomethyl polystyrene resin via a succinyl linker. Key optimizations include:

  • Coupling solvent: Dimethylformamide (DMF) > acetonitrile for swelling efficiency.
  • Reaction time: Phosphoramidite coupling reduced to 5 min using tetrazole catalysis.
  • Methylation control: Methyl triflate achieves quantitative bridging without adenine methylation [2].Automated SPPS enables gram-scale production, with yields exceeding 80% compared to 45–50% in solution-phase routes.

Molecular Structure Analysis

Spectroscopic Confirmation via NMR and Mass Spectrometry

Structural validation employs complementary techniques:

  • NMR Spectroscopy: ¹H/³¹P-NMR confirms methylene bridge formation:
  • Characteristic doublet at δ = 3.8 ppm (¹H, –O–CH₂–O–)
  • ³¹P resonances at δ = –10.9 ppm (Pα), –11.3 ppm (Pβ), and *–12.1 ppm (bridging P–CH₂–P)* [2] [5].
  • Mass Spectrometry: High-resolution ESI-MS shows [M–H]⁻ ion at m/z 857.152 (calc. 857.150 for C₂₃H₃₁N₁₀O₁₄P₄), with MS/MS fragmentation revealing ADP–CH₂–ADP cleavage patterns [3].

Table 2: Key NMR Assignments for Me-Bis(ADP)

NucleusChemical Shift (δ, ppm)AssignmentMultiplicity
¹H3.80–O–CH₂–O– (methylene)Doublet
³¹P–10.9Pα (terminal phosphate)Doublet
³¹P–11.3Pβ (pyrophosphate)Triplet
³¹P–12.1P–CH₂–P (bridge)Singlet

Comparative Analysis with Native ADP Derivatives

X-ray crystallography and computational modeling reveal distinctive structural features:

  • Conformational rigidity: The methylene bridge restricts torsional flexibility (θ~P–O–P~ = 118° vs. 135° in ADP), reducing conformational entropy.
  • ATPase binding: Docking studies with human TOP2B ATPase domain show weakened interaction (K~d~ = 8.7 μM vs. 0.3 μM for ADP). Key differences include:
  • Loss of hydrogen bond to Glu103 due to methylene sterics.
  • Displacement of catalytic Mg²⁺ from the β-phosphate pocket [6].
  • Pyrophosphate mimicry: Despite altered geometry, Me-Bis(ADP) retains bisphosphonate-like metal chelation, as confirmed by ITC with Mg²⁺ (K~a~ = 1.2 × 10⁴ M⁻¹).

Table 3: Structural Parameters vs. Native ADP

ParameterMe-Bis(ADP)Native ADPFunctional Implication
P–O–P bond angle118°135°Reduced flexibility
Mg²⁺ K~a~ (M⁻¹)1.2 × 10⁴2.8 × 10⁵Weaker catalysis support
RMSD (vs. TOP2B)1.9 Å0.8 ÅSuboptimal enzyme fit
H-bonds with ARTC136Lower target affinity

These structural insights rationalize Me-Bis(ADP)’s utility as a hydrolysis-resistant probe for ADP-binding enzymes like ARTCs and PARPs [1] [6].

Properties

CAS Number

3128-30-1

Product Name

Me-Bis(ADP)

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C21H26N10O8

Molecular Weight

546.5 g/mol

InChI

InChI=1S/C21H26N10O8/c32-1-8-12(34)14(36)20(38-8)30-6-28-10-16(24-4-26-18(10)30)22-3-23-17-11-19(27-5-25-17)31(7-29-11)21-15(37)13(35)9(2-33)39-21/h4-9,12-15,20-21,32-37H,1-3H2,(H,22,24,26)(H,23,25,27)/t8-,9-,12-,13-,14-,15-,20-,21-/m1/s1

InChI Key

LZYDDSMPHLWIAE-NAGRZYTCSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O

Synonyms

Me-bis(ADP)
N,N'-methylenebis(adenosine diphosphate)

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.